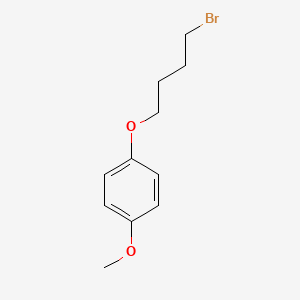
1-(4-Bromobutoxy)-4-methoxybenzene
Descripción general
Descripción
The compound 1-(4-Bromobutoxy)-4-methoxybenzene is a brominated ether with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. While the specific compound is not directly synthesized or analyzed in the provided papers, related brominated and methoxylated compounds are frequently used as intermediates in the synthesis of complex molecules due to their reactivity and the ability to undergo further functionalization.
Synthesis Analysis
The synthesis of brominated aromatic compounds is well-documented. For instance, 1-Bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, Methyl 4-Bromo-2-methoxybenzoate is prepared from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, with a significant overall yield . These methods demonstrate the feasibility of synthesizing brominated aromatic compounds with methoxy groups, which could be applied to the synthesis of 1-(4-Bromobutoxy)-4-methoxybenzene.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex. For example, the structure of 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile shows a coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . X-ray crystal analysis is used to confirm the structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, revealing an intramolecular non-classical hydrogen bond stabilizing the crystal structure . These analyses highlight the importance of structural characterization in understanding the properties of brominated and methoxylated compounds.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to yield different substituted derivatives . These reactions are crucial for further functionalization and the creation of more complex molecules. The ability of brominated compounds to participate in such reactions suggests that 1-(4-Bromobutoxy)-4-methoxybenzene could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and methoxylated aromatic compounds are influenced by their molecular structure. For instance, the photoluminescent properties of 1,4-Bis-(α-cyano-4-methoxystyryl)benzenes are investigated, showing large bathochromic shifts and the formation of excimers characterized by low-bandgap emission . These properties are significant for applications in organic electroluminescent materials. The synthesis and properties of these compounds provide insights into the potential physical and chemical characteristics of 1-(4-Bromobutoxy)-4-methoxybenzene, which may also exhibit unique photophysical characteristics due to its bromo and methoxy functional groups.
Aplicaciones Científicas De Investigación
Environmental Analysis
1-(4-Bromobutoxy)-4-methoxybenzene has been studied for its role in the environment. Research by Führer and Ballschmiter (1998) in the Atlantic Ocean revealed the presence of various halogenated methoxybenzenes, including bromochloromethoxybenzenes, indicating a mix of biogenic and anthropogenic origins. These compounds, including bromoanisoles, were found to have environmental significance, particularly in the marine troposphere (Führer & Ballschmiter, 1998).
Chemical Synthesis
In the realm of chemical synthesis, Shishov et al. (2014) utilized derivatives of methoxybenzene, closely related to 1-(4-Bromobutoxy)-4-methoxybenzene, for the synthesis of complex organic compounds. This involved multi-step processes demonstrating the utility of methoxybenzene derivatives in advanced organic synthesis (Shishov et al., 2014).
Liquid Crystal Research
The study of liquid crystals also incorporates compounds like 1-(4-Bromobutoxy)-4-methoxybenzene. Bertini et al. (2003) investigated the influence of phenyl substituents on mesogenic properties in liquid crystals, where derivatives of methoxybenzene played a crucial role in determining the properties of these materials (Bertini et al., 2003).
Material Science and Catalysis
In material science and catalysis, Toyota et al. (2003) explored the use of bromomethoxybenzene derivatives in the preparation of complex phosphorus-containing compounds. These compounds exhibited unique electronic properties due to the methoxy group's influence, indicating potential applications in material science (Toyota et al., 2003).
Organic Electrosynthesis
Esteves et al. (2007) conducted research on the electrochemical reduction of bromoethers, including derivatives of methoxybenzene, demonstrating the potential of these compounds in organic electrosynthesis processes (Esteves et al., 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromobutyl glycosides, a class of compounds to which 1-(4-bromobutoxy)-4-methoxybenzene belongs, have been used as both protected and unprotected glycosyl donors . This suggests that the compound may interact with glycosyl receptors or enzymes involved in glycosylation processes.
Mode of Action
In such reactions, the bromobutyl group could potentially act as a leaving group, facilitating the transfer of the glycosyl moiety to a suitable acceptor .
Biochemical Pathways
These pathways play crucial roles in various biological processes, including cell signaling, immune response, and protein folding .
Result of Action
As a potential glycosyl donor, it might influence the structure and function of glycoproteins and glycolipids, thereby affecting cellular processes where these molecules are involved .
Propiedades
IUPAC Name |
1-(4-bromobutoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUBVHIMDDDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366309 | |
| Record name | 1-(4-Bromobutoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutoxy)-4-methoxybenzene | |
CAS RN |
2033-83-2 | |
| Record name | 1-(4-Bromobutoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2033-83-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3H-benzo[f]chromene-2-carbonyl chloride](/img/structure/B1271589.png)
![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid](/img/structure/B1271593.png)
![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)
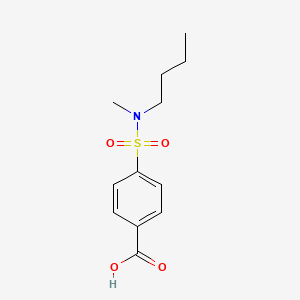
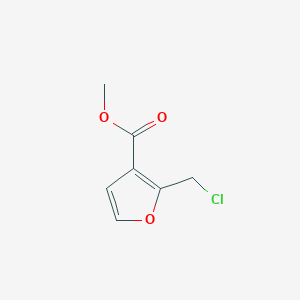

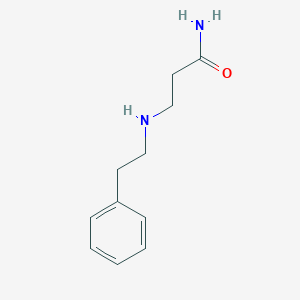

![4-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B1271618.png)

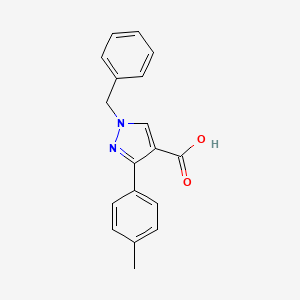

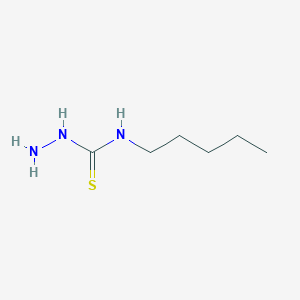
![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)